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Compound of Interest |

2H,4H,5H,6H,7H,8H-pyrazolo[4, 3-
Compound Name:

clazepine
CAS No.: 111416-17-2
Cat. No.: B3319427

Get Quote

Executive Summary: The "Escape from Flatland"

In the current landscape of medicinal chemistry, the pyrazolo[4,3-c]lazepine scaffold represents
a strategic shift from traditional 6-5 fused systems (like indazoles or pyrazolopyrimidines)
toward 7-5 fused bicyclic architectures. This expansion into the 7-membered azepine ring
offers distinct pharmacological advantages: it introduces controlled conformational flexibility,
increases three-dimensional character (saturation), and provides novel vectors for exploring the
"deep pockets" of difficult-to-drug targets such as KRas mutants and CBP/EP300
bromodomains.

This guide dissects the SAR of this scaffold, moving beyond basic substitution patterns to the
structural logic that drives potency and selectivity in modern oncology pipelines.

Chemical Architecture & Numbering

To navigate the SAR, one must first master the scaffold's topology. The pyrazolo[4,3-clazepine
core consists of a pyrazole ring fused to a seven-membered azepine ring across the [4,3-c]
bond.
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The Pharmacophore Map

The biological activity hinges on three critical regions:

e The Pyrazole Motif (N1/N2): Acts as the primary hinge binder or hydrogen bond
donor/acceptor.

e The Azepine Nitrogen (N5): The "growth vector.” This is the most accessible position for
diversification, typically derivatized into ureas, amides, or carbamates to reach solvent-
exposed regions or specific sub-pockets.

o The C3 Position: A steric gatekeeper. Substituents here control the twist of the scaffold and
can enforce atropisomerism in crowded binding sites.

Functional Roles

C3: Selectivity Toggle

N5: Solubilizing Group / Warhead Attachment

N1/N2: Kinase Hinge / Epigenetic Anchor a @—* 6 e
N2 ©
>

I=

NL
(H-Bond)

Click to download full resolution via product page

Figure 1: Connectivity and functional mapping of the pyrazolo[4,3-c]azepine core. Note the
strategic position of N5 for library generation.

Synthetic Accessibility & Protocol
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Reliable SAR data requires a robust synthetic route. The most "self-validating” method for
accessing the 1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine core involves the construction of
the pyrazole followed by ring closure, or the expansion of a piperidone derivative.

Field-Proven Protocol: The "Piperidone Expansion"
Route

This method is preferred for its scalability and the ability to pre-functionalize the pyrazole.
Step 1: Enamine Formation

o Reactants: 1-Boc-4-piperidone + DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
e Conditions: Reflux in Toluene, 12h.

e Mechanism: Condensation to form the 3-enaminoketone intermediate.

Step 2: Pyrazole Ring Closure

Reactants: Intermediate from Step 1 + Hydrazine Hydrate (or substituted hydrazine).

Conditions: EtOH, Reflux, 4h.

Product: 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (5-6 fused system).

Note: To get the azepine (5-7 system), one typically starts with 1-Boc-hexahydro-4H-azepin-
4-one instead of piperidone.

Step 3: N5 Deprotection & Functionalization
o Deprotection: TFA/DCM (1:1) to remove the Boc group from the azepine nitrogen.

» Derivatization: S_NAr, Acylation, or Reductive Amination at N5 to introduce the R-group.

Validation Checkpoint

 NMR Signature: Look for the disappearance of the Boc singlet (1.45 ppm) and the
appearance of distinct methylene protons on the azepine ring (typically multiplets around
1.8-3.5 ppm).
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e LCMS: Confirm M+1 for the core mass (approx. 137 Da for the unsubstituted core).

Detailed SAR Analysis

Region A: The Azepine Nitrogen (N5) — The "Warhead"

Vector

In the context of KRas inhibitors (e.g., G12C covalent binders), N5 is the critical attachment

point for the acrylamide warhead.

Modification at N5

Effect on Potency

Effect on
Properties

Mechanistic Insight

Free Amine (NH)

Low

High Solubility

Often too polar; poor
cellular permeability.
Used only as an

intermediate.

Acrylamide

High (Covalent)

Moderate

Enables covalent
trapping of Cys12 in
KRas G12C. The
azepine ring orients

the warhead precisely.

Urea Linker

High

Low Solubility

Rigidifies the side
chain; excellent for
hydrogen bonding in
the solvent channel
(e.g., in Bromodomain
inhibition).

N-Alkyl (Methyl/Ethyl)

Moderate

High Lipophilicity

Improves CNS
penetration but often
loses specific H-bond

interactions.

Region B: The Pyrazole Core (N1/N2 & C3)

© 2026 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3319427?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This region dictates the scaffold's orientation within the ATP binding pocket (kinases) or the
acetyl-lysine binding pocket (bromodomains).

e N1-Substitution (R1):
o Small Alkyl (Me, Et): Generally tolerated but can induce a steric clash if the pocket is tight.
o Aryl/Heteroaryl: Often critical for selectivity. A phenyl ring here can engage in
-stacking interactions with the "gatekeeper" residue in kinases.
o C3-Substitution:
o H (Unsubstituted): Allows for a planar conformation.

o Methyl/CF3: Induces a twist between the pyrazole and any N1-substituent. This
"atropisomer control" is a sophisticated SAR tactic used to lock the molecule in a bioactive
conformation, reducing the entropic penalty of binding.

Region C: The Azepine Ring Carbons (C4, C6, C7, C8)

o Gem-dimethylation: Adding two methyl groups (typically at C6 or C8) increases metabolic
stability by blocking cytochrome P450 oxidation sites (soft spots). It also restricts the
conformational flexibility of the 7-membered ring, potentially improving affinity (Thorpe-ingold
effect).

Case Study: KRas G12C Inhibition

Recent patent literature (e.g., W02022/132200) highlights the pyrazolo[4,3-c]azepine as a
scaffold for KRas inhibition.

e The Challenge: KRas G12C has a shallow, dynamic pocket (Switch II).
e The Solution: The tetrahydropyrazolo[4,3-c]azepine acts as a rigid spacer.

o N1 is substituted with a bulky aromatic group (e.g., atropisomeric quinazoline) to fill the
hydrophobic pocket.
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o N5 is derivatized with an acryloyl group.

o Result: The 7-membered ring positions the acrylamide warhead at the precise angle to
react with Cysteine 12, while the pyrazole anchors the molecule via H-bonds.
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Figure 2: Decision tree for optimizing the scaffold against KRas G12C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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